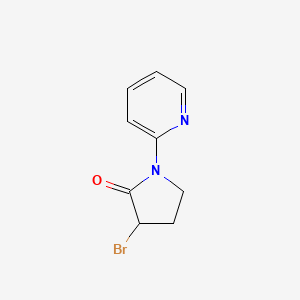

3-Bromo-1-pyridin-2-ylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

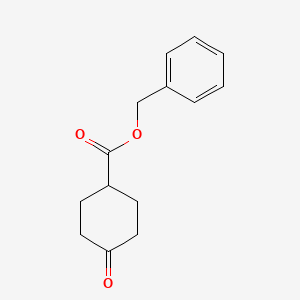

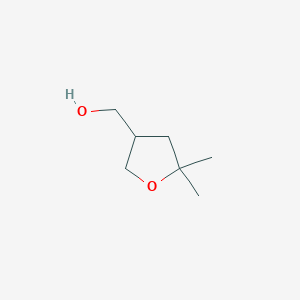

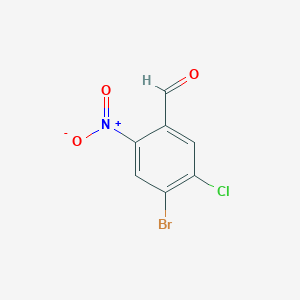

“3-Bromo-1-pyridin-2-ylpyrrolidin-2-one” is a chemical compound with the CAS Number: 178946-27-5 . It has a molecular weight of 241.09 and its IUPAC name is 3-bromo-1-(2-pyridinyl)-2-pyrrolidinone .

Molecular Structure Analysis

The InChI code for “3-Bromo-1-pyridin-2-ylpyrrolidin-2-one” is 1S/C9H9BrN2O/c10-7-4-6-12(9(7)13)8-3-1-2-5-11-8/h1-3,5,7H,4,6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.The molecular formula is C9 H9 Br N2 O . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the recent search results.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Photoreactions and Proton Transfer : Research on related pyridine derivatives, such as 2-(1H-pyrazol-5-yl)pyridine and its derivatives, revealed that they exhibit photoreactions like excited-state intramolecular and intermolecular proton transfer, offering insights into their photophysical behaviors (Vetokhina et al., 2012).

Antimicrobial Activity of Derivatives : A study on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, where 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile was a substrate, demonstrated these derivatives possess significant antimicrobial activity, indicating potential therapeutic applications (Bogdanowicz et al., 2013).

Intermediates in Organic Synthesis : The compound is an important intermediate in synthesizing biologically active compounds, highlighting its role in the development of new pharmaceuticals (Wang et al., 2016).

Copper-Mediated Synthesis : Copper-mediated aerobic oxidative coupling has been utilized for the synthesis of 3-bromo-imidazo[1,2-a]pyridines, indicating the compound's utility in facilitating complex chemical reactions (Zhou et al., 2016).

Molecular Structure and Interactions

Crystal and Molecular Structure Analysis : The compound's crystal and molecular structure has been studied in detail, providing insights into its molecular geometry, hydrogen bonding, and π-π interactions, crucial for understanding its chemical behavior and potential applications in material science (Rodi et al., 2013).

Spectroscopic and Density Functional Theory Studies : Studies have characterized the spectroscopic features of similar compounds and investigated their geometric structures and vibrational frequencies through density functional theory, shedding light on their electronic properties and potential applications in fields like optics and materials science (Vural & Kara, 2017).

Synthesis and Biological Activity : Research has focused on the synthesis of various derivatives of the compound and their biological activity, particularly regarding fungicidal and antiviral properties, indicating potential for pharmaceutical applications (Li et al., 2015).

Ligand Color Tuning in Metal Complexes : The compound's derivatives have been used in synthesizing metal complexes, which are studied for their potential in applications like organic light-emitting devices and biological labeling, highlighting the compound's versatility in material science (Stagni et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-1-pyridin-2-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-4-6-12(9(7)13)8-3-1-2-5-11-8/h1-3,5,7H,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCKIIKLHQPWFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-pyridin-2-ylpyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate](/img/structure/B1315976.png)

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-](/img/structure/B1315979.png)